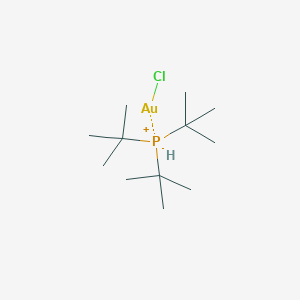

Chlorotri-T-butylphosphinegold(I)

Descripción

Significance in Organometallic Chemistry

The rise of Chlorotri-T-butylphosphinegold(I) is a significant chapter in the broader narrative of organogold chemistry, which saw a surge in interest in the late 20th century. It is a prime example of a gold(I) complex, which is characterized by a 2-coordinate, linear, diamagnetic, 14-electron configuration. wikipedia.org The general structure of such complexes is typically an adduct represented as LAuR, where 'L' is a ligand like a phosphine (B1218219). wikipedia.org

The synthesis of Chlorotri-T-butylphosphinegold(I) commonly involves the reaction of gold(I) chloride with the sterically demanding tri-tert-butylphosphine (B79228) ligand. This process is conducted under an inert atmosphere to prevent oxidation, often using a solvent like dichloromethane. The bulky tri-tert-butylphosphine ligand is crucial as it imparts significant stability to the gold(I) center and plays a key role in its catalytic prowess. wikipedia.org This steric hindrance helps to prevent the reduction of gold(I) to metallic gold(0). wikipedia.org The compound presents as a white microcrystalline solid with a melting point exceeding 300 °C. sigmaaldrich.comchemdad.com

The development of gold(I)-phosphine complexes like this one was part of a larger trend that has been dubbed the "21st Century Gold Rush" in catalysis. This movement saw gold complexes, once considered catalytically inert, emerge as highly effective catalysts for a wide array of organic transformations. wikipedia.org

Table 1: Physicochemical Properties of Chlorotri-T-butylphosphinegold(I)

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₇AuClP nih.gov |

| Molecular Weight | 434.74 g/mol sigmaaldrich.com |

| Appearance | White microcrystalline solid chemdad.com |

| Melting Point | >300 °C sigmaaldrich.com |

| Coordination Geometry | Linear wikipedia.org |

| Oxidation State of Gold | +1 wikipedia.org |

Overview of Research Trajectories and Key Applications

Research into Chlorotri-T-butylphosphinegold(I) has uncovered a diverse range of applications, primarily centered on its catalytic activity. It has proven to be a versatile catalyst for various carbon-carbon bond-forming reactions, including cyclopropanation. sigmaaldrich.com

In the realm of organic synthesis, this gold complex is particularly effective in catalyzing reactions involving the activation of alkynes and allenes under mild conditions. For instance, in polymer chemistry, it facilitates the auration of 2-bromo-3-hexylthiophene (B1249596) to create organogold monomers with high yields. The steric bulk of the tri-tert-butylphosphine ligand is credited with enhancing the selectivity of such reactions. It is also employed as a catalyst for cycloisomerization reactions, such as those involving 2-(2-propynyl)pyridine N-oxides and 1,6-diynes. chemdad.com

Beyond traditional catalysis, the research trajectory of Chlorotri-T-butylphosphinegold(I) has extended into materials science and medicinal chemistry. In materials science, it serves as a precursor in the synthesis of gold nanoparticles and other advanced materials. In medicinal chemistry, there is growing interest in its potential as a therapeutic agent. Research has indicated that gold(I)-phosphine complexes can exhibit significant biological activity. frontiersin.orgnih.gov Specifically, Chlorotri-T-butylphosphinegold(I) has been investigated for its potential to treat diseases like cancer by interacting with cellular targets such as the enzyme thioredoxin reductase. The inhibition of this enzyme can lead to increased oxidative stress and apoptosis in cancer cells. nih.govrsc.org This line of inquiry is part of a broader effort to develop new gold-based drugs, inspired by the success of compounds like Auranofin. mdpi.com

Table 2: Key Research Applications of Chlorotri-T-butylphosphinegold(I)

| Field | Application | Specific Examples |

|---|---|---|

| Catalysis | C-C Bond Formation | Cyclopropanation sigmaaldrich.com |

| Alkyne & Allene Activation | Auration of 2-bromo-3-hexylthiophene | |

| Cycloisomerization Reactions | Cycloisomerization of 1,6-diynes and 2-(2-propynyl)pyridine N-oxides chemdad.com | |

| Materials Science | Nanomaterial Synthesis | Synthesis of gold nanoparticles |

| Medicinal Chemistry | Anticancer Research | Inhibition of thioredoxin reductase in cancer cells |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C12H28AuClP+ |

|---|---|

Peso molecular |

435.74 g/mol |

Nombre IUPAC |

chlorogold;tritert-butylphosphanium |

InChI |

InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1; |

Clave InChI |

JLXSZGSXDDQSJF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.Cl[Au] |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Preparation Techniques

Established Synthetic Routes

The synthesis of Chlorotri-t-butylphosphinegold(I) can be achieved through several methodologies, each with its own set of precursors and reaction conditions.

Reaction of Gold(I) Chloride with Tri-tert-butylphosphine (B79228)

A primary and straightforward method for the synthesis of Chlorotri-t-butylphosphinegold(I) involves the direct reaction of a gold(I) chloride source with the bulky and electron-rich tri-tert-butylphosphine ligand. While elemental gold is largely inert, gold(I) chloride (AuCl) serves as a viable starting material. The reaction is typically conducted in an inert atmosphere to prevent the oxidation of the phosphine (B1218219) ligand.

The bulky nature of the tri-tert-butylphosphine ligand plays a crucial role in stabilizing the gold(I) center. The synthesis of the tri-tert-butylphosphine ligand itself can be challenging due to steric hindrance around the phosphorus atom. researchgate.net

Ligand Exchange Approaches

Ligand exchange represents a common and effective strategy for the synthesis of Chlorotri-t-butylphosphinegold(I). This approach involves the displacement of a more labile ligand from a gold(I) complex by the more strongly coordinating tri-tert-butylphosphine. A frequently used precursor for this method is chloro(dimethylsulfide)gold(I), ((CH₃)₂S)AuCl.

In a typical procedure, a solution of chloro(dimethylsulfide)gold(I) in a suitable organic solvent, such as dichloromethane, is treated with one equivalent of tri-tert-butylphosphine. The reaction is generally carried out at room temperature with stirring. The stronger coordination of the phosphine ligand compared to dimethyl sulfide (B99878) drives the reaction towards the formation of the desired product. The progress of the reaction can be monitored to ensure the complete substitution of the dimethyl sulfide ligand.

Another labile precursor that can be employed in a similar manner is chloro(tetrahydrothiophene)gold(I), ((C₄H₈S)AuCl). The choice of the precursor can be influenced by its availability and the ease of separation of the displaced ligand from the final product.

| Precursor | Displaced Ligand | Reference |

| Chloro(dimethylsulfide)gold(I) | Dimethyl sulfide | |

| Chloro(tetrahydrothiophene)gold(I) | Tetrahydrothiophene | |

| Chloro(carbonyl)gold(I) | Carbon monoxide |

Alternative Precursor Reactivity (e.g., Phenyllithium)

While not a direct route to Chlorotri-t-butylphosphinegold(I), the reactivity of organolithium reagents like phenyllithium (B1222949) with gold(I) phosphine complexes highlights alternative synthetic strategies in gold chemistry. For instance, the reaction of phosphinegold(I) halides with organolithium reagents is a known method for the formation of gold(I) organometallics. Although specific literature detailing the synthesis of the title compound using phenyllithium is not prominent, related syntheses of other gold(I) phosphine complexes utilize this approach. These reactions typically involve the substitution of the halide ligand with the organic group from the organolithium reagent.

Purity Assessment and Characterization Strategies

Ensuring the purity and verifying the stoichiometry of the synthesized Chlorotri-t-butylphosphinegold(I) are critical for its application, particularly in catalysis. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Monitoring of Reaction Progress (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of the synthesis reaction, especially in ligand exchange approaches. By acquiring ¹H-NMR spectra of the reaction mixture, the disappearance of signals corresponding to the protons of the labile ligand (e.g., the methyl protons of dimethyl sulfide) can be tracked. Concurrently, the appearance of signals corresponding to the tert-butyl groups of the coordinated tri-tert-butylphosphine ligand confirms the formation of the product. This real-time monitoring allows for the determination of the reaction's endpoint, ensuring complete conversion to the desired complex.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to confirm the elemental composition and, consequently, the stoichiometry of the synthesized Chlorotri-t-butylphosphinegold(I). This destructive technique provides the percentage composition of carbon, hydrogen, and other elements present in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the chemical formula, C₁₂H₂₇AuClP. A close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometry of the compound. For instance, satisfactory elemental analysis has been reported for related gold(I) phosphine complexes, confirming their composition.

Advanced Chromatographic Purification (e.g., Silica (B1680970) Flash Chromatography)

Following the initial synthesis, Chlorotri-t-butylphosphinegold(I) often requires rigorous purification to remove unreacted starting materials, byproducts, and other impurities. Silica flash chromatography is a principal technique employed for this purpose due to its efficiency and speed. teledynelabs.com

The stationary phase in this technique is silica gel, a porous material with a large surface area that adsorbs different components of the reaction mixture to varying degrees. teledynelabs.com The crude product, dissolved in a minimal amount of a suitable solvent, is applied to the top of a column packed with silica gel. An eluting solvent or a solvent mixture (the mobile phase) is then passed through the column. acs.org

The separation mechanism relies on the polarity differences between the compound of interest and impurities. Given the molecular structure of Chlorotri-t-butylphosphinegold(I), a non-polar to moderately polar solvent system is typically effective. A common choice involves a gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexanes. acs.org The less polar components travel down the column faster, while more polar impurities are retained more strongly by the silica gel, allowing for the collection of pure fractions of the desired gold complex. The progress of the separation is monitored using Thin-Layer Chromatography (TLC) before the fractions are combined and the solvent is removed under reduced pressure to yield the purified solid. acs.org For particularly challenging separations, high-resolution silica, such as RediSep Gold, can be utilized to achieve higher purity. teledynelabs.com In some instances, related gold-phosphine complexes are purified via flash silica-gel chromatography to yield high-purity solids. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of Chlorotri-t-butylphosphinegold(I) hinges on the careful control of several reaction parameters. Optimization of these conditions is critical for maximizing the product yield and ensuring high purity, which is often essential for its subsequent applications. The synthesis is typically achieved by reacting a gold(I) precursor, such as (Dimethyl sulfide)gold(I) chloride, with the tri-t-butylphosphine ligand. researchgate.net

Key parameters that are manipulated to optimize the outcome include:

Stoichiometry: The molar ratio of the reactants is crucial. A common strategy involves using a slight excess of the phosphine ligand to ensure the complete conversion of the more expensive gold precursor. However, using precisely one equivalent of the phosphine ligand to the gold(I) precursor has been reported to produce excellent yields, in the range of 85-95%, for analogous phosphine-gold chloride complexes. researchgate.net

Temperature: The reaction is often conducted at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of side products. researchgate.net Allowing the reaction to slowly warm to room temperature can then ensure completion.

Solvent: The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating the reaction. Dichloromethane or chloroform (B151607) are frequently used as they are good solvents for both the gold precursor and the phosphine ligand. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to promote decomposition or side reactions. The reaction progress is typically monitored by techniques like TLC or NMR spectroscopy.

Purification Method: Post-reaction work-up and purification are integral to achieving high purity. While simple filtration and recrystallization can be effective, chromatographic methods are often necessary to remove persistent impurities. researchgate.net

Table 1: Impact of Reaction Conditions on Yield and Purity of Chlorotri-t-butylphosphinegold(I)

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Reactant Stoichiometry | 1:1 molar ratio (phosphine:gold) | High (can reach >85%) researchgate.net | High | Minimizes unreacted starting materials, simplifying purification. |

| Temperature | Initial low temperature (e.g., 0°C) | Optimized | High | Controls exothermic nature of the reaction and prevents side product formation. researchgate.net |

| Solvent | Chlorinated solvents (e.g., Chloroform) | High | High | Ensures solubility of reactants, facilitating a homogenous reaction mixture. researchgate.net |

| Reaction Time | Monitored to completion (e.g., via TLC) | Maximized | High | Prevents incomplete reaction or product degradation from prolonged reaction times. |

| Purification | Silica Flash Chromatography | Good recovery | Very High | Effectively removes polar and non-polar impurities that are not removed by simple recrystallization. teledynelabs.comresearchgate.net |

Industrial Scalability Considerations

Translating the laboratory-scale synthesis of Chlorotri-t-butylphosphinegold(I) to an industrial process introduces a new set of challenges that must be addressed to ensure economic viability, safety, and consistency.

Key considerations for scale-up include:

Cost of Goods: The high cost of the gold precursor and the specialized tri-t-butylphosphine ligand are significant factors. At an industrial scale, optimizing for maximum yield and developing efficient recycling protocols for any excess reagents or catalysts are paramount. The use of supported catalysts that can be recovered and reused is a strategy to mitigate costs. nih.gov

Process Safety and Handling: The use of large volumes of chlorinated solvents like chloroform requires robust containment and ventilation systems to manage health and environmental risks. A thorough hazard analysis is required for every step of the scaled-up process.

Heat Management: The reaction to form the gold-phosphine bond can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Industrial reactors must have efficient cooling systems to maintain the optimal temperature profile and prevent runaway reactions.

Equipment and Infrastructure: The process requires large-scale glass-lined or stainless steel reactors, industrial filtration equipment (such as filter presses), and large-scale chromatographic systems if required for purification. The capital investment in such equipment is substantial.

Waste Management: The disposal of solvent waste and byproducts must be handled in an environmentally responsible and cost-effective manner. Solvent recycling programs are often implemented to reduce both waste and raw material costs.

Process Automation and Control: To ensure batch-to-batch consistency in yield and purity, industrial processes rely on automation to control parameters like temperature, addition rates, and reaction time.

Table 2: Summary of Industrial Scalability Factors for Chlorotri-t-butylphosphinegold(I) Synthesis

| Factor | Laboratory Scale | Industrial Scale Consideration | Mitigation Strategy |

| Reagent Cost | High, but manageable for small quantities. | Major driver of final product cost. | High-yield optimization; investigate reagent/catalyst recycling. nih.gov |

| Heat Transfer | Easily managed with an ice bath. | Critical safety and quality control parameter. | Use of jacketed reactors with advanced cooling systems. |

| Solvent Handling | Fume hood. | Requires closed systems, scrubbers, and extensive safety protocols. | Investment in containment infrastructure; solvent recovery systems. |

| Purification | Manual flash chromatography. | Can be a significant bottleneck and cost center. | Develop robust crystallization procedures; explore automated or continuous chromatography systems. |

| Waste | Small, manageable quantities. | Significant volumes requiring specialized disposal. | Implement solvent recycling; optimize reactions to minimize byproducts. |

Coordination Chemistry and Ligand Field Theory Investigations

Fundamental Coordination Geometry of Gold(I) Complexes

Gold(I) centers, possessing a d¹⁰ electron configuration, typically favor a linear two-coordinate geometry. This arrangement minimizes steric repulsion between ligands and is electronically stable. In Chlorotri-t-butylphosphinegold(I), the gold atom is bonded to a chloride ion and a tri-tert-butylphosphine (B79228) ligand, adopting this characteristic linear coordination.

Steric and Electronic Influence of the Tri-tert-butylphosphine Ligand

The tri-tert-butylphosphine ligand plays a crucial role in defining the properties of the complex. Its influence can be understood by considering both steric and electronic effects. nih.gov

The tri-tert-butylphosphine ligand is exceptionally bulky, with a large cone angle of 182°. chemicalbook.com This significant steric hindrance effectively shields the gold(I) center from interactions with other molecules. This shielding can prevent unwanted side reactions and stabilize the monomeric form of the complex in solution.

The strong sigma-donating nature of the tri-tert-butylphosphine ligand, coupled with its steric bulk, results in a robust gold-phosphorus bond. chemicalbook.com This strong bond minimizes ligand dissociation in solution. Furthermore, the steric hindrance provided by the t-butyl groups prevents the close approach of multiple gold centers, thereby inhibiting the formation of gold clusters or aggregates.

Comparative Analysis with Analogous Phosphinegold(I) Complexes

To better understand the unique properties of Chlorotri-t-butylphosphinegold(I), it is useful to compare it with analogous complexes containing different phosphine (B1218219) ligands.

| Ligand | Cone Angle (°) | Electronic Parameter (νCO in cm⁻¹) | Comments |

| Tri-tert-butylphosphine | 182 | 2056.1 (for Ni(CO)₃L) | Very bulky and strongly electron-donating. chemicalbook.com |

| Tricyclohexylphosphine | 170 | 2056.4 (for Ni(CO)₃L) | Bulky and strongly electron-donating. |

| Triphenylphosphine | 145 | 2068.9 (for Ni(CO)₃L) | Less bulky and less electron-donating than alkylphosphines. |

This table presents a comparative analysis of phosphine ligands commonly used in gold(I) chemistry.

As the table illustrates, tri-tert-butylphosphine is one of the most sterically demanding and electron-donating phosphine ligands. chemicalbook.com This combination of properties leads to a higher degree of stability and unique reactivity for its gold(I) complex compared to those with smaller or less electron-donating phosphines like triphenylphosphine. For instance, studies on gold clusters have shown that the steric properties of phosphine ligands significantly influence the extent of ligand exchange and the stability of the resulting clusters. nih.govrsc.org

Solution-State Stability and Coordination Dynamics

Chlorotri-t-butylphosphinegold(I) exhibits considerable stability in solution, largely due to the robust Au-P bond and the steric protection afforded by the bulky phosphine ligand. The compound is a solid with a melting point greater than 300°C. sigmaaldrich.com Variable temperature NMR studies on related gold(I) phosphine complexes have provided insights into their dynamic behavior in solution. nih.gov For instance, in dinuclear gold(I) complexes, sterically bulky ligands can hinder the close approach of the gold centers. nih.gov While specific variable-temperature NMR data for Chlorotri-t-butylphosphinegold(I) is not detailed in the provided context, the general principles suggest that the bulky tri-tert-butylphosphine ligand would likely restrict dynamic processes that involve changes in the coordination sphere or intermolecular interactions.

Mechanistic Pathways and Reactivity Studies

Catalytic Reaction Mechanism Principles

The catalytic cycle of gold complexes like (t-Bu3P)AuCl is a finely tuned process. The generation of a cationic gold species, typically by chloride abstraction using a silver salt (e.g., AgSbF₆), is often the initial step. This highly electrophilic [(t-Bu3P)Au]⁺ species is the primary active catalyst, capable of activating alkynes, allenes, and alkenes towards nucleophilic attack.

Intermediate Stabilization and Activation Energy Modulation

A cornerstone of gold catalysis is its ability to stabilize high-energy intermediates, thereby providing a lower activation energy pathway for chemical reactions. When the active [(t-Bu3P)Au]⁺ catalyst coordinates to a substrate, such as an alkyne, it forms a π-complex. This coordination renders the alkyne highly electrophilic and susceptible to attack by a nucleophile.

Mechanistic studies have revealed that gold-promoted reactions can proceed through unique intermediates. In a gold-catalyzed diazo-yne cyclization, a β-aryl gold-carbene species was identified as the key intermediate. nih.gov This intermediate, formed via a 6-endo-dig cyclization, is stabilized by the gold center, enabling it to participate in subsequent cycloaddition reactions. nih.gov The nature of the bonding in these gold-stabilized intermediates is complex, existing on a continuum between a gold-stabilized singlet carbene and a gold-coordinated carbocation, influenced by both the carbene substituents and the ancillary ligand on the gold. nih.gov

Steric and Electronic Enhancements of Catalytic Activity

The tri-t-butylphosphine (P(t-Bu)₃) ligand is not a passive spectator in the catalytic process. Its properties are crucial for the stability and reactivity of the gold complex.

Electronic Effects: The P(t-Bu)₃ ligand is a strong σ-donor, meaning it is highly electron-releasing. This property increases the electron density on the gold center. While this might seem to decrease the electrophilicity of the cationic gold catalyst, it plays a crucial role in other key steps of catalytic cycles, such as oxidative addition and reductive elimination in redox processes. The electronic properties of the ligand directly influence the bonding within gold-carbene intermediates, affecting their stability and subsequent reaction pathways. nih.gov

Steric Effects: The most prominent feature of the P(t-Bu)₃ ligand is its significant steric bulk. The three tertiary butyl groups create a sterically hindered environment around the gold atom. This bulkiness can influence the regioselectivity and stereoselectivity of reactions by controlling the trajectory of incoming substrates. Furthermore, in redox catalysis, the steric strain imposed by bulky ligands can facilitate reductive elimination, the final step that releases the product and regenerates the active catalyst. This principle is well-established in palladium catalysis, where bulky, electron-rich phosphines like P(t-Bu)₃ are known to promote both oxidative addition and reductive elimination, leading to highly efficient catalysts. thieme-connect.de

The interplay of these effects is critical. The strong donor capacity of the phosphine (B1218219) stabilizes the gold center, while its steric bulk can accelerate product formation and prevent catalyst decomposition pathways like dimerization.

Ligand Exchange and Substitution Reactions

Ligand substitution is a fundamental process in the activation and catalytic cycle of (t-Bu3P)AuCl. It involves the replacement of a ligand coordinated to the gold center by another molecule from the reaction medium.

Chloride Ligand Substitution with Various Donors

The chloride ligand in (t-Bu3P)AuCl is a key player in the pre-catalytic stage. It is a moderately good leaving group and can be replaced by various donor molecules to generate the catalytically active species or other gold complexes.

The most common substitution reaction is the abstraction of the chloride anion by a silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (B81430) (AgBF₄). This process generates the highly electrophilic and coordinatively unsaturated cationic complex [(t-Bu3P)Au]⁺, which is the active catalyst in many gold-catalyzed reactions.

Beyond chloride abstraction for catalyst activation, the chloride can be substituted by other anionic ligands. Studies on related gold(III) complexes have shown that the chloride ligand can be replaced by a variety of C, N, O, and S donor anionic ligands, forming stable alkoxo, amido, and thiolato complexes. researchgate.net While this work was on Au(III) centers, it demonstrates the principle that the Au-Cl bond is susceptible to substitution by various nucleophiles. For instance, reactions with alkynes in the presence of a base can lead to the formation of gold acetylide complexes, (t-Bu3P)Au-C≡CR, through substitution of the chloride ligand. Similarly, N-heterocyclic carbenes (NHCs) can displace phosphine ligands, indicating the lability of ligands attached to the gold center. rsc.org

| Precursor Complex | Reagent/Donor | Substituted Product Type | Reference |

| [Au(C,N,N)Cl]⁺ | ROH / Base | [Au(C,N,N)(OR)]⁺ (Alkoxo) | researchgate.net |

| [Au(C,N,N)Cl]⁺ | ArNH₂ / Base | [Au(C,N,N)(NHAr)]⁺ (Amido) | researchgate.net |

| [Au(C,N,N)Cl]⁺ | PhSH / Base | [Au(C,N,N)(SPh)]⁺ (Thiolato) | researchgate.net |

| AuCl(PPh₃) | Me₃SiCl / t-BuLi | Au(C≡C)₂SiMe₃ derivative | acs.org |

This table illustrates the principle of chloride and other ligand substitutions in gold complexes, drawing from examples with related structures.

Gold-Mediated Redox Processes

While much of gold catalysis operates through the Au(I) oxidation state, there is a growing field of reactions that involve a Au(I)/Au(III) redox cycle. This cycle opens up new reaction pathways, particularly for cross-coupling reactions, that are analogous to those seen in palladium catalysis.

The cycle typically involves three main steps:

Oxidative Addition: The Au(I) center reacts with a substrate (e.g., an aryl halide), breaking a bond and forming a new Au(III) species. This step increases the oxidation state and coordination number of the gold.

Transmetalation/Nucleophilic Attack: The Au(III) intermediate reacts with another component, for example, an organometallic reagent or a nucleophile.

Reductive Elimination: The two organic fragments on the Au(III) center couple and are eliminated, forming the final product and regenerating the Au(I) catalyst.

A significant challenge in gold redox catalysis is the high redox potential of the Au(I)/Au(III) couple (E⁰ = +1.41 V), which makes the initial oxidative addition step difficult compared to palladium (E⁰ = +0.91 V). nih.gov However, research has shown that the choice of ligand is critical to overcoming this barrier. While cationic Au(I) complexes with monodentate phosphine ligands like P(t-Bu)₃ can undergo oxidative addition, the resulting three-coordinate Au(III) species can be unstable. nih.gov The use of hemilabile bidentate (P,N) ligands has been shown to promote the oxidative addition of aryl iodides and bromides to Au(I) under mild conditions, stabilizing the resulting Au(III) intermediate and enabling catalytic turnover. nih.govresearchgate.netresearchgate.net These findings highlight that by tuning the ligand sphere, Au(I) complexes can be coaxed to undergo oxidative addition, a step previously thought to be a major bottleneck. nih.gov

Carbene-Mediated Transformations

Gold carbenes (or gold-stabilized carbenoids) are highly versatile intermediates in organic synthesis. These species are not typically isolated but are generated in situ from precursors like diazo compounds in the presence of a gold catalyst such as (t-Bu3P)AuCl.

The gold catalyst activates the diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a gold-carbene intermediate. This intermediate exhibits reactivity that is a hybrid of a carbene and a carbocation, with the gold atom stabilizing the electron-deficient carbon.

These gold-carbene intermediates can undergo a variety of subsequent transformations:

Cyclopropanation: Reaction with an alkene to form a cyclopropane (B1198618) ring.

C-H Insertion: Insertion into a carbon-hydrogen bond.

X-H Insertion: Insertion into bonds such as O-H or N-H.

Cycloaddition: Acting as a component in cycloaddition reactions.

A notable example is a gold-catalyzed cascade reaction involving the cyclization of an alkyne-containing diazo compound. nih.gov In this process, the gold catalyst promotes a 6-endo-dig cyclization to generate a key β-aryl gold-carbene intermediate. This carbene then acts as a four-carbon synthon in a subsequent [4+2]-cycloaddition with an external alkene, leading to the rapid construction of complex polycyclic frameworks. nih.gov The reactivity and stability of these carbene intermediates are profoundly influenced by the ancillary ligand on the gold, with ligands like P(t-Bu)₃ modulating the electronic character of the gold-carbon bond. nih.gov

Singlet Carbene Pathway Investigations

Gold(I) complexes, including those with phosphine ligands, are known to activate diazo compounds to form gold-carbene intermediates. rsc.org The character of these organogold(I) species can be viewed as existing on a continuum between a carbene and a cationic species, influenced by the electronic properties of the ligands. rsc.org Strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs), tend to favor a higher degree of carbene-like reactivity. rsc.org Conversely, less donating, π-acidic ligands like phosphines and phosphites can reduce back-donation to the substrate, leading to a more cationic character. rsc.org

The reactivity of these gold-carbene intermediates is a subject of ongoing investigation. Theoretical and experimental studies aim to elucidate whether these species behave more like carbenes or stabilized carbocations, as this has significant implications for the reaction pathways they undertake. researchgate.net

C-H Insertion Mechanisms via Carbene Intermediates

A significant application of gold-carbene intermediates derived from catalysts like Chlorotri-T-butylphosphinegold(I) is in C-H bond functionalization. rsc.org These reactive intermediates can undergo insertion into C-H bonds, providing a powerful tool for the construction of complex organic molecules. researchgate.netrsc.org

The selective functionalization of unreactive C(sp³)–H bonds is a notable achievement in this area. rsc.org Gold-carbenes, generated from precursors like diazo compounds, are highly reactive species capable of undergoing C(sp³)–H insertion. rsc.org This process offers an efficient and atom-economical method for forming new carbon-carbon bonds.

Furthermore, gold catalysts have demonstrated a unique selectivity in arene C-H bond functionalization. A significant coinage-metal effect has been observed where gold catalysts preferentially favor the formation of C(sp²)–H insertion products over other potential pathways, such as the formation of cycloheptatriene (B165957) derivatives, which are often favored by copper and silver catalysts. researchgate.net This selectivity is attributed to the formation of a common Wheland intermediate, from which the reaction can diverge into different product channels depending on the metal catalyst employed. researchgate.net

| Catalyst System | Substrate | Product Type | Key Finding |

| Gold(I) Complex | Diazo Compound/Arene | C(sp²)–H Insertion Product | Preferential formation of insertion product over ring-expansion. researchgate.net |

| Copper/Silver Complexes | Diazo Compound/Arene | Cycloheptatriene Derivative | Favors ring-expansion pathway. researchgate.net |

| Gold(I) Complex | Diazo Compound/Alkane | C(sp³)–H Insertion Product | Enables functionalization of unreactive C-H bonds. rsc.org |

Olefin Cyclopropanation Routes

Gold-catalyzed cyclopropanation of olefins represents another important transformation mediated by carbene intermediates. nih.govcaltech.edu The reaction of a gold-carbene with an alkene leads to the formation of a cyclopropane ring, a common motif in natural products and pharmaceuticals. caltech.edu

The mechanism of gold-catalyzed cyclopropanation is thought to proceed via the initial coordination of the gold catalyst to an alkyne (if used as a carbene precursor), followed by cyclopropanation to form a reactive gold-carbene intermediate. rsc.org This intermediate can then undergo further transformations. rsc.org In the context of 1,n-enynes, intramolecular cyclopropanation can occur, leading to the formation of bicyclic products. rsc.orgacs.org

The stereoselectivity of the cyclopropanation reaction can be influenced by the nature of the gold catalyst, including the ancillary ligands. nih.gov While systematic optimization of reaction conditions can lead to high enantioselectivity in certain cases, the relationship between the catalyst structure and the observed stereoselectivity is not always straightforward and may require individual optimization for specific substrate combinations. nih.gov

| Reaction Type | Substrates | Intermediate | Product |

| Intermolecular Cyclopropanation | Alkene, Diazo Compound | Gold-Carbene | Cyclopropane nih.govcaltech.edu |

| Intramolecular Cyclopropanation | 1,n-Enyne | Cyclopropyl (B3062369) Gold(I) Carbene | Bicyclic System rsc.orgacs.org |

| Double Cyclopropanation | Dienyne | Gold-Carbene | Tetracyclic Adduct rsc.org |

Transmetalation Reactions

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many catalytic cycles. In the context of gold catalysis, transmetalation reactions involving palladium and boron have been explored, expanding the synthetic utility of gold complexes.

Gold-Palladium Transmetalation in Dual Catalysis

Dual catalytic systems combining gold and palladium have emerged as a powerful strategy for cross-coupling reactions, such as the Sonogashira coupling of aryl halides with alkynes. organic-chemistry.org In this synergistic approach, the gold catalyst activates the alkyne, while the palladium catalyst activates the aryl halide. organic-chemistry.orgnih.gov

Mechanistic studies have revealed that the gold acetylide, formed from the reaction of the alkyne with the gold catalyst, enters the palladium catalytic cycle at the transmetalation step. organic-chemistry.org This dual catalysis approach offers several advantages over traditional methods, including high selectivity and functional group tolerance, and avoids the formation of undesirable side products often associated with copper co-catalysts. organic-chemistry.org

Gold-Boron Transmetalation via σ-B/π-Au Species

The reaction of gold(I) acetylides with boranes such as B(C₆F₅)₃ can lead to a gold-boron transmetalation. researchgate.netfigshare.com This process involves the abstraction of the alkynyl group by the borane (B79455) to form an alkynyl borate (B1201080) species. researchgate.net In this species, the alkyne is π-coordinated to the cationic gold fragment, resulting in a σ-B/π-Au complex. researchgate.netfigshare.comdntb.gov.ua These novel complexes have been isolated and fully characterized. researchgate.net

This transmetalation pathway represents a silver-free method for activating gold catalysts and has potential applications in homogeneous catalysis. researchgate.netfigshare.com Upon heating, these complexes can undergo a transfer of a C₆F₅ group to the gold center. researchgate.net

B-C Bond Cleavage in Weakly Coordinating Anions

In some systems, the cleavage of a B-C bond can occur, although this is more commonly associated with reactions involving beryllium, where transmetalation from boron to beryllium has been observed. nih.gov In the context of gold catalysis, the stability of the WCA is crucial, and while direct B-C bond cleavage by the gold center is not a primary mechanistic pathway, the potential for such reactivity under certain conditions should be considered. Furthermore, the cleavage of strained C-C bonds by gold(I) complexes has been reported, highlighting the ability of gold to mediate bond-breaking processes. nih.govrsc.org

Catalytic Applications in Advanced Organic Synthesis

Cycloisomerization Reactions

Endocyclic Skeletal Rearrangement of 1,6-Enynes

Gold(I) complexes, including Chlorotri-T-butylphosphinegold(I), are highly effective catalysts for the skeletal rearrangement of 1,6-enynes. nih.gov These reactions can proceed through different pathways, including endocyclic cleavage, to yield structurally diverse diene products. The initial step involves the coordination of the gold(I) catalyst to the alkyne, forming a bicyclic gold(I) carbene intermediate. acs.org This intermediate can then undergo rearrangement.

The selectivity between different rearrangement pathways, such as single or double cleavage, is influenced by the electronic nature of the substituents on the alkyne. nih.govrsc.org For instance, 1,6-enynes with electron-donating groups at the alkyne tend to undergo single cleavage skeletal rearrangement. nih.gov The nature of the tether connecting the ene and yne moieties also plays a crucial role in directing the reaction towards either exo- or endo-type products. nih.gov Specifically, N-sulfonamide tethers have been shown to favor the formation of endo-cleavage products. acs.org While 5-exo-dig cyclizations are more common for carbon-tethered 1,6-enynes, gold-catalyzed 6-endo-dig cyclizations are frequently observed for oxygen- and nitrogen-tethered substrates. pku.edu.cn

The mechanism of the gold(I)-catalyzed endocyclic cyclization differs from that of reactions catalyzed by other metals like palladium(II), mercury(II), or rhodium(I). nih.gov Theoretical calculations have been instrumental in understanding these mechanistic nuances, suggesting that factors like the potential involvement of cyclobutene (B1205218) intermediates can lead to substrate-dependent reaction outcomes. nih.govdoi.org

Cis-selective Single-cleavage Skeletal Cycloisomerization

In the realm of skeletal rearrangements, Chlorotri-T-butylphosphinegold(I) and related gold catalysts can exhibit remarkable stereoselectivity. A notable example is the cis-selective single-cleavage skeletal cycloisomerization of 1,6-enynes. The stereospecificity of these rearrangements is a general trend, where the configuration of the starting enyne dictates the geometry of the product diene. acs.org

However, stereoconvergence, where both E- and Z-isomers of the starting material yield the same product isomer, can be achieved. nih.gov This is often observed with electron-rich substituents on the alkene, which allow for a rotational equilibrium between the E- and Z-configured cyclopropyl (B3062369) gold(I) carbene intermediates. nih.gov The preference for the Z-isomer in the product is primarily governed by electronic factors, independent of the specific gold catalyst used. nih.gov

This single-cleavage rearrangement can be described as a suprafacial 1,3-sigmatropic shift of an sp2 carbon across an allyl π system. nih.gov Density Functional Theory (DFT) calculations have provided insights into the transition state, which resembles a formal cyclobutonium cation. nih.gov

C-H Functionalization and Auration Reactions

Direct C-H Auration of Electron-Deficient Arenes and Heteroarenes

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Chlorotri-T-butylphosphinegold(I) and its derivatives have shown potential in catalyzing the direct C-H auration of electron-deficient arenes and heteroarenes. This process involves the direct introduction of a gold atom onto an aromatic or heteroaromatic ring. While the direct halogenation of such electron-deficient systems has been achieved using reagents like t-BuONa, researchgate.netrsc.org direct auration presents a pathway to novel organogold compounds.

The arylation, vinylation, and alkynylation of electron-deficient arenes and heteroarenes have been accomplished through a two-step process involving chemoselective C-H zincation followed by copper-catalyzed coupling with iodonium (B1229267) salts. nih.gov Palladium catalysts have also been successfully employed for the direct arylation of electron-deficient (hetero)arenes with aryl or alkenyl tosylates and mesylates. rsc.orgresearchgate.net These related transformations highlight the ongoing interest and development in the direct functionalization of electron-poor aromatic systems.

Regioselectivity in C-H Auration

Achieving regioselectivity is a critical challenge in direct C-H functionalization reactions. In the context of C-H auration catalyzed by gold complexes, the directing groups on the aromatic or heteroaromatic substrate play a pivotal role in determining the position of gold insertion. The electronic properties of the substrate are also a key factor. For instance, in reactions involving electron-deficient arenes, the inherent electronic preferences of the ring system will influence the site of auration.

While specific studies detailing the regioselectivity of Chlorotri-T-butylphosphinegold(I) in C-H auration are emerging, insights can be drawn from related palladium-catalyzed direct arylation reactions. In those systems, the choice of ligand and reaction conditions significantly impacts the regiochemical outcome. researchgate.net Understanding and controlling these factors are essential for the synthetic utility of direct C-H auration.

Applications in Organogold Monomer Synthesis (e.g., 2-bromo-3-hexylthiophene (B1249596) auration)

A significant application of C-H auration is the synthesis of organogold monomers, which can serve as building blocks for novel materials. An example of a relevant substrate is 2-bromo-3-hexylthiophene, a common monomer used in the synthesis of conjugated polymers like poly(3-hexylthiophene). tcichemicals.comsigmaaldrich.com The direct arylation polycondensation of this and similar thiophene-based monomers has been demonstrated using palladium catalysts. researchgate.net

The direct C-H auration of 2-bromo-3-hexylthiophene using a catalyst like Chlorotri-T-butylphosphinegold(I) would provide a direct route to a gold-functionalized thiophene (B33073) monomer. Such monomers could then be polymerized or used in cross-coupling reactions to create well-defined organometallic polymers with potentially unique electronic and optical properties. This approach offers an alternative to traditional cross-coupling methods for the synthesis of functional materials.

[4C+2C] Cycloaddition Reactions

Chlorotri-T-butylphosphinegold(I) and other gold(I) complexes catalyze [4+2] cycloaddition reactions, which are powerful tools for the construction of six-membered rings. rsc.org In the context of allene-dienes, the choice of the ancillary ligand on the gold catalyst can dramatically influence the reaction pathway, leading to either [4+2] or [4+3] cycloaddition products. nih.gov

For instance, gold(I) complexes with bulky phosphine (B1218219) ligands can favor the [4+3] pathway, while those with phosphite (B83602) ligands tend to promote the [4+2] cycloaddition. nih.gov This ligand-controlled selectivity is a testament to the tunability of gold catalysis. nih.gov Enantioselective versions of the gold(I)-catalyzed intramolecular [4+2] cycloaddition of allene-dienes have also been developed, allowing for the asymmetric synthesis of complex cyclic structures. nih.govacs.orgresearchgate.net These reactions often proceed with high diastereoselectivity, yielding specific isomers of the cycloadducts. researchgate.net

The table below summarizes the outcomes of gold(I)-catalyzed cycloadditions of allene-dienes with different catalyst systems.

| Catalyst System | Cycloaddition Type | Product |

| Triarylphosphitegold(I) | [4+2] | Alkylidenecyclohexenes |

| Di-t-butylbiphenylphosphinegold(I) | [4+3] | Cycloheptadienes |

| C3-symmetric phosphitegold(I) | [4+2] (enantioselective) | trans-hexahydroindenes |

| ortho-arylphosphoramiditegold(I) | [4+2] (enantioselective) | Pyrrolidine products |

This table is based on findings from multiple research groups and illustrates the ligand-dependent selectivity in gold-catalyzed cycloaddition reactions of allene-dienes. nih.govnih.govacs.org

Advanced Materials Science and Nanotechnology Research

Synthesis of Gold Nanoparticles

Chlorotri-T-butylphosphinegold(I) serves as a valuable precursor in the synthesis of gold nanoparticles (AuNPs). The compound's stability and well-defined structure allow for controlled decomposition to form metallic gold atoms, which then nucleate and grow into nanoparticles. The tri-tert-butylphosphine (B79228) ligand plays a crucial role during this process, not only by stabilizing the gold(I) precursor but also by potentially influencing the kinetics of nanoparticle formation. The synthesis methodology often involves the reduction of the gold complex in the presence of stabilizing agents to control the growth and prevent aggregation of the newly formed nanoparticles.

Size and Shape Control of Gold Nanomaterials

The ability to control the size and shape of gold nanomaterials is critical for tuning their physical and chemical properties, particularly their optical and catalytic functionalities. While general methods for synthesizing AuNPs with various morphologies are well-established, the use of specific precursors like Chlorotri-T-butylphosphinegold(I) offers a pathway to tailored nanoparticle synthesis. The bulky tri-tert-butylphosphine ligand can influence the crystal growth habit of the gold nanoparticles by selectively binding to certain crystallographic faces, thereby directing their final shape. Although detailed mechanistic studies specifically employing this compound are not extensively documented in the provided search results, the principle of using sterically demanding ligands to control nanoparticle morphology is a fundamental concept in nanoscience.

Plasmonic Biosensing Nanostructures

Gold nanoparticles exhibit unique optical properties known as localized surface plasmon resonance (LSPR), which is the collective oscillation of their conduction electrons in response to incident light. nih.gov This phenomenon is highly sensitive to the nanoparticle's size, shape, and the refractive index of the surrounding environment, making AuNPs ideal for developing plasmonic biosensors. nih.gov These sensors can detect the binding of biological molecules, such as proteins and DNA, to the nanoparticle surface through a measurable shift in the LSPR peak.

While Chlorotri-T-butylphosphinegold(I) is used to synthesize the core gold nanoparticles, the creation of a functional biosensor requires further surface modification. The phosphine (B1218219) ligand would typically be replaced by other molecules, such as thiolated DNA or antibodies, that can specifically recognize and bind to the target analyte. The quality and uniformity of the initial gold nanoparticles, for which this precursor is used, are foundational for the performance of the resulting biosensor.

Applications in Conjugated Polymer Synthesis

The catalytic activity of gold complexes is a subject of intense research, particularly in the formation of carbon-carbon bonds, a fundamental process in polymerization. sigmaaldrich.com

Direct Arylation Polymerization (DArP) for Poly(3-hexylthiophene) (P3HT)

Direct Arylation Polymerization (DArP) is a powerful method for synthesizing conjugated polymers like Poly(3-hexylthiophene) (P3HT), as it offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. researchgate.net This method involves the direct coupling of C-H bonds with C-Halogen bonds. While palladium complexes are the most commonly used catalysts for the DArP of P3HT, the exploration of other metal catalysts is an active area of research. researchgate.net

Detailed studies specifically demonstrating the use of Chlorotri-T-butylphosphinegold(I) as the primary catalyst for the DArP of P3HT were not found in the provided search results. Research in this area has predominantly focused on palladium-based systems, with extensive optimization of reaction conditions such as the choice of ligand, base, and solvent to control polymer properties like molecular weight and regioregularity. researchgate.netosti.gov

Table 1: Comparison of Catalytic Systems for P3HT Synthesis

| Catalytic Method | Typical Catalyst | Key Features |

| Stille Coupling | Palladium-phosphine complexes | Well-established, good control over regioregularity, but uses toxic organotin reagents. |

| DArP | Palladium acetate (B1210297) with ligands | Atom-economical, avoids organotin, but can lead to defects if not optimized. researchgate.net |

| Catalyst-Transfer Polymerization | Nickel or Palladium complexes | Living polymerization characteristics, allows for block copolymer synthesis. |

This table is based on general knowledge of conjugated polymer synthesis and the provided search results, which highlight palladium's role in DArP.

Theoretical and Computational Chemistry Approaches

Computational Modeling of Electronic Structures and Energetics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational modeling, again primarily using DFT, can provide a detailed picture of the electron distribution within Chlorotri-T-butylphosphinegold(I). This includes calculating the molecular orbital energies, the charge distribution on each atom, and the nature of the gold-phosphine and gold-chlorine bonds. Understanding the electronic structure is crucial for explaining the compound's stability, its interaction with other molecules, and its spectroscopic properties. The energetics of the molecule, including its formation energy and the energies of different conformations, can also be precisely calculated, offering a comparison with experimental thermodynamic data.

Frontier Molecular Orbital (MO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netwikipedia.orgmdpi.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). An FMO analysis of Chlorotri-T-butylphosphinegold(I) would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. This would provide a qualitative prediction of how the molecule will interact with other reagents. For example, the location of the LUMO could indicate the most likely site for nucleophilic attack, while the HOMO's location would suggest the region from which electrons are most easily donated. The energy gap between the HOMO and LUMO is also a critical parameter, correlating with the molecule's kinetic stability and its electronic excitation properties.

Prediction of Catalytic Activity and Selectivity

By combining the insights from DFT studies of reaction mechanisms and electronic structure analysis, it is theoretically possible to predict the catalytic activity and selectivity of Chlorotri-T-butylphosphinegold(I). For example, by calculating the energy barriers for different reaction pathways leading to various products, one could predict the regioselectivity or stereoselectivity of a catalyzed reaction. nih.gov Machine learning models, trained on DFT-derived data from a range of catalysts and reactions, are also emerging as a powerful tool for predicting catalytic performance with greater speed. acs.org While specific predictive studies for Chlorotri-T-butylphosphinegold(I) are not available, the methodologies are well-established and could be applied to screen its potential as a catalyst for various organic transformations.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the local chemical environment of magnetically active nuclei within a molecule. For Chlorotri-T-butylphosphinegold(I), ¹H, ³¹P, and ¹³C NMR spectroscopies each provide unique and complementary information regarding the compound's structure, purity, and the nature of the gold-phosphine interaction.

¹H NMR for Structural and Mechanistic Insights

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the tri-t-butylphosphine ligand. The chemical shift, signal multiplicity, and coupling constants of the protons are sensitive to their electronic environment and spatial arrangement.

In a typical ¹H NMR spectrum of Chlorotri-T-butylphosphinegold(I), the protons of the tert-butyl groups are expected to give rise to a single, sharp resonance. This is due to the rapid rotation around the carbon-carbon single bonds, which makes all the methyl protons chemically and magnetically equivalent. The chemical shift of these protons is influenced by the electron-withdrawing effect of the phosphorus atom and the gold center.

Interactive Data Table: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH₃)₃ | ~1.3-1.5 | Doublet | ³J(P,H) ≈ 12-15 |

Note: The exact chemical shift can vary depending on the solvent used.

The observation of a doublet for the tert-butyl protons is a key indicator of the coordination of the phosphine (B1218219) ligand to the gold center. This splitting arises from the coupling between the phosphorus-31 nucleus and the protons on the tert-butyl groups (³J(P,H) coupling). The magnitude of this coupling constant can provide insights into the conformation and electronic properties of the P-C bonds.

³¹P NMR for Purity and Stoichiometry Determination

Phosphorus-31 NMR (³¹P NMR) spectroscopy is particularly powerful for the analysis of organophosphorus compounds. As ³¹P is a 100% abundant, spin-1/2 nucleus, it provides strong, sharp signals, making it an excellent tool for assessing the purity and stoichiometry of phosphine-containing complexes.

For Chlorotri-T-butylphosphinegold(I), the ³¹P NMR spectrum is expected to show a single resonance, indicating the presence of a single phosphorus environment. The chemical shift of this signal is highly sensitive to the coordination of the phosphine to the gold atom. Upon coordination, the ³¹P chemical shift moves significantly downfield compared to the free tri-t-butylphosphine ligand. This coordination-induced shift is a definitive indicator of complex formation.

Interactive Data Table: Expected ³¹P NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ³¹P | ~80-90 | Singlet |

Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄.

The presence of a single, sharp singlet in the proton-decoupled ³¹P NMR spectrum is a strong confirmation of the formation of the desired 1:1 gold-phosphine complex and can be used to assess the purity of the sample. Any unreacted phosphine ligand or the formation of other phosphorus-containing byproducts would result in additional signals in the spectrum.

¹³C NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the tri-t-butylphosphine ligand. The spectrum will show distinct resonances for the different carbon environments within the molecule.

In the ¹³C NMR spectrum of Chlorotri-T-butylphosphinegold(I), two main signals are expected for the tert-butyl groups: one for the quaternary carbons directly attached to the phosphorus atom and another for the methyl carbons. The chemical shifts of these carbons are influenced by their proximity to the electronegative phosphorus and gold atoms.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C (CH₃)₃ | ~35-40 | Doublet | ¹J(P,C) ≈ 30-35 |

| -C(C H₃)₃ | ~30-35 | Doublet | ²J(P,C) ≈ 4-6 |

Note: The exact chemical shifts can vary depending on the solvent used.

Similar to ¹H NMR, the coupling between the ³¹P nucleus and the ¹³C nuclei provides valuable structural information. The one-bond coupling constant (¹J(P,C)) for the quaternary carbon is typically larger than the two-bond coupling constant (²J(P,C)) for the methyl carbons. These coupling patterns confirm the connectivity within the phosphine ligand and its coordination to the gold center.

Infrared (IR) Spectroscopy for Ligand Coordination

Infrared (IR) spectroscopy is a technique that probes the vibrational frequencies of chemical bonds within a molecule. By analyzing the absorption of infrared radiation, information about the functional groups present and the nature of the bonding can be obtained.

For Chlorotri-T-butylphosphinegold(I), IR spectroscopy is particularly useful for observing the changes in the vibrational modes of the tri-t-butylphosphine ligand upon coordination to the gold atom. The coordination to the electron-accepting gold center leads to a slight increase in the vibrational frequencies of the P-C bonds and the C-H bonds of the alkyl groups.

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching | 2950-2850 | Strong |

| C-H bending | 1470-1450, 1390-1365 | Medium-Strong |

| P-C stretching | 750-650 | Medium |

| Au-P stretching | ~400-350 | Weak-Medium |

| Au-Cl stretching | ~330-300 | Medium |

The appearance of new absorption bands in the low-frequency region of the IR spectrum, corresponding to the Au-P and Au-Cl stretching vibrations, provides direct evidence of the formation of the gold-phosphine and gold-chlorine bonds.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The crystal structure of Chlorotri-T-butylphosphinegold(I) reveals a linear coordination geometry around the gold(I) center, with the phosphorus atom of the tri-t-butylphosphine ligand and the chlorine atom occupying coordination sites on opposite sides of the gold atom. The P-Au-Cl bond angle is expected to be very close to 180°.

Interactive Data Table: Expected Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Au-P bond length | ~2.25-2.30 Å |

| Au-Cl bond length | ~2.28-2.32 Å |

| P-Au-Cl bond angle | ~178-180° |

These structural parameters are crucial for understanding the nature of the gold-phosphine bond and for rationalizing the reactivity of the complex.

Investigation of Biological Activity in Vitro Research Focus

General Biological Applications in Research

There is no specific information available in the searched literature regarding the general biological applications of Chlorotri-t-butylphosphinegold(I) in research.

Mechanistic Studies of Biological Interactions (In Vitro)

Detailed mechanistic studies on the biological interactions of Chlorotri-t-butylphosphinegold(I) at the molecular level are not described in the available literature.

Enzyme Target Interactions (e.g., Thioredoxin Reductase)

While gold(I) compounds are known to be potent inhibitors of selenoenzymes like thioredoxin reductase (TrxR), specific studies detailing the interaction between Chlorotri-t-butylphosphinegold(I) and TrxR are not present in the searched scientific papers. The inhibition of TrxR by other gold complexes is a well-established mechanism contributing to their cytotoxic effects.

Modulation of Biochemical Pathways (e.g., C-C Bond Formation, Cell Signaling)

Information regarding the modulation of specific biochemical pathways, such as carbon-carbon bond formation or cellular signaling cascades, by Chlorotri-t-butylphosphinegold(I) is not available in the current body of scientific literature.

Induction of Oxidative Stress (In Vitro)

The ability of gold(I) complexes to induce oxidative stress, often as a consequence of inhibiting antioxidant enzymes like thioredoxin reductase, is a known aspect of their biological activity. However, specific studies quantifying the induction of oxidative stress by Chlorotri-t-butylphosphinegold(I) in vitro are not found in the searched literature.

Mitochondrial Dysfunction and Apoptosis Induction (In Vitro)

Mitochondria are often key targets for cytotoxic gold(I) compounds, leading to mitochondrial dysfunction and the induction of apoptosis (programmed cell death). There is no specific information in the available literature detailing the effects of Chlorotri-t-butylphosphinegold(I) on mitochondrial function or its ability to induce apoptosis in vitro.

Emerging Research Directions and Future Perspectives

Exploration of Novel Ligand Architectures and Their Impact on Reactivity

While the tri-t-butylphosphine ligand in Chlorotri-t-butylphosphinegold(I) provides robustness, current research is intensely focused on designing more sophisticated ligands to enhance catalytic efficiency, selectivity, and scope. The linear coordination geometry of gold(I) presents a unique challenge, as the ligand is positioned far from the reacting substrate, making chiral induction and substrate direction difficult. dntb.gov.uamdpi.com To overcome this, chemists are developing ligands that can exert influence over the reaction environment through non-covalent interactions or cooperative effects.

A prominent strategy involves creating ligands with built-in functional groups at remote positions. For instance, a novel ligand design based on a biphenyl-2-phosphine framework incorporates an amide group at the 3' position. nih.gov This amide moiety can direct an incoming nucleophile, such as a carboxylic acid, via hydrogen bonding, effectively rendering the intermolecular reaction quasi-intramolecular. nih.govresearchgate.net This "ligand-directed" approach has led to a dramatic increase in catalytic efficiency, achieving turnover numbers as high as 99,000 in the addition of acids to alkynes. nih.gov

In the realm of asymmetric catalysis, where creating chiral molecules is the goal, significant effort has been dedicated to developing chiral phosphine (B1218219) ligands. polyu.edu.hk Chiral bisphosphine ligands are commonly used, often in digold(I) complexes, to create an effective chiral environment around the metal center. polyu.edu.hk Beyond traditional designs, novel structures like chiral sulfinamide monophosphine ligands and N-heterocyclic carbene (NHC) ligands are emerging as powerful tools for inducing enantioselectivity in a variety of gold-catalyzed reactions. mdpi.compolyu.edu.hk These advanced ligands are crucial for overcoming the spatial challenges inherent in gold(I) catalysis and for driving the development of highly selective transformations. dntb.gov.uaresearchgate.net

Table 1: Comparison of Novel Ligand Architectures in Gold(I) Catalysis

| Ligand Architecture | Key Feature | Impact on Reactivity & Catalysis | Reference(s) |

|---|---|---|---|

| Amide-Functionalized Biphenylphosphine | Remote amide group capable of hydrogen bonding. | Directs nucleophilic attack, increases reaction rates, and allows for ultra-low catalyst loadings. | nih.gov, researchgate.net |

| Chiral Bisphosphines | Two phosphine units held in a specific chiral arrangement. | Creates an effective chiral pocket for enantioselective transformations, particularly in digold(I) systems. | polyu.edu.hk |

| Chiral N-Heterocyclic Carbenes (NHCs) | Strong sigma-donating carbene bound to a chiral scaffold. | Offers distinct chemoselectivity and regioselectivity compared to phosphines; used in various asymmetric reactions. | polyu.edu.hk, mdpi.com |

| Biaryl-2-ylphosphines with Basic Groups | Remote basic group enabling metal-ligand cooperation. | Achieves significant rate acceleration and enables novel asymmetric cyclizations. | researchgate.net |

Expansion into Heterogeneous Gold Catalysis

A significant frontier in gold catalysis is the transition from homogeneous systems, where the catalyst is dissolved in the reaction mixture, to heterogeneous systems, where the catalyst is a solid. This shift is motivated by the high cost of gold and the desire for more sustainable and industrially viable processes, as heterogeneous catalysts can be easily recovered and reused.

Complexes like Chlorotri-t-butylphosphinegold(I) are ideal precursors for the synthesis of well-defined heterogeneous catalysts. One common method involves immobilizing the gold complex onto a solid support, such as silica (B1680970), titania, or carbon, followed by a chemical treatment (e.g., reduction) to generate catalytically active gold nanoparticles. Phosphine ligands can play a dual role in this process, acting as both stabilizing agents that control particle size and as etching agents that can promote the formation of specific, highly active cluster sizes. nist.gov The synthesis of phosphine-stabilized gold nanoparticles (AuNPs) using mild reducing agents like 9-borabicyclo[3.3.1]nonane (9-BBN) allows for the creation of small, well-dispersed nanoparticles (1.2-2.8 nm) suitable for catalytic applications. researchgate.net The properties and reactivity of these supported gold catalysts are highly dependent on the choice of support, the method of deposition, and the nature of the ligands remaining on the nanoparticle surface.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is critical for the rational design of improved catalysts. Historically, mechanistic proposals in gold catalysis were often based on product analysis and theoretical calculations. nih.gov However, recent advances in spectroscopic techniques allow for the direct observation of reactive intermediates under actual catalytic conditions (in situ).

Table 2: In Situ Spectroscopic Techniques for Mechanistic Studies in Gold Catalysis

| Spectroscopic Technique | Information Provided | Mechanistic Insight | Reference(s) |

|---|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment (bond distances, coordination numbers). | Identifies key species (e.g., Au(I) vs. Au(III)) and their structure under reaction conditions. | researchgate.net |

| Diffusion-Ordered NMR (DOSY) | Diffusion coefficients of species in solution. | Reveals catalyst aggregation, ion pairing, and the influence of solvent and counterions on the active species. | mdpi.com |

| Time-Resolved Emission Spectroscopy | Lifetimes and pathways of excited electronic states. | Elucidates photophysical processes like fluorescence and phosphorescence, crucial for understanding luminescent materials. | acs.org |

| Second-Harmonic Scattering (SHS) | Surface-specific information on ligand binding and exchange. | Allows real-time, label-free monitoring of ligand dynamics at the surface of gold nanoparticles. | fau.de |

Development of Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis and application of gold catalysts. Research is actively pursuing more sustainable methods that minimize waste, avoid hazardous solvents, and use renewable resources. This includes the synthesis of the gold complexes themselves as well as their use in catalytic reactions.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of gold(I) complexes, including those with phosphine ligands, extend their relevance beyond traditional catalysis into materials science and chemical biology. This interdisciplinary research is creating novel functional materials and tools for biological investigation.

In materials science, the photoluminescent properties of gold(I) complexes are of particular interest. Certain gold(I) complexes containing oligo(phenyleneethynylene) ligands exhibit dual emission (fluorescence and phosphorescence) in solution at room temperature. acs.org This behavior is highly dependent on the ligand structure and can be harnessed to develop new molecular materials for optical applications, such as organic light-emitting diodes (OLEDs) and chemical sensors. acs.org

In chemical biology, gold nanoparticles synthesized from precursors like Chlorotri-t-butylphosphinegold(I) are being explored for a range of biomedical applications. Green-synthesized gold nanoparticles have demonstrated antimicrobial properties and have been studied for their cytotoxicity and cellular uptake in cancer (HeLa) and stem cell lines. nih.gov The ability to functionalize the surface of these nanoparticles opens up possibilities for targeted drug delivery, bio-imaging, and diagnostics. The interaction of phosphine-gold moieties with biological molecules is a growing area of research, leveraging the chemistry of gold for therapeutic or probing purposes. echemi.com

Q & A

Q. What are the optimal synthetic routes for Chlorotri-T-butylphosphinegold(I) in academic research?

Chlorotri-T-butylphosphinegold(I) is typically synthesized via ligand substitution reactions using AuCl precursors. A common method involves reacting [AuCl(SMe₂)] with tri-T-butylphosphine (P(C₄H₉)₃) in dichloromethane under inert conditions. Critical parameters include stoichiometric control (1:1 molar ratio of AuCl to phosphine) and reaction time (12–24 hours) to avoid byproducts like binuclear complexes . Characterization via ³¹P NMR spectroscopy is essential to confirm ligand coordination, with shifts typically observed between δ 40–50 ppm for Au-P bonds .

Q. Which spectroscopic techniques are most reliable for characterizing Chlorotri-T-butylphosphinegold(I)?

- ³¹P NMR : Detects coordination geometry and purity. A singlet near δ 45 ppm indicates a mononuclear complex, while split peaks suggest mixed ligands or decomposition .

- X-ray crystallography : Resolves steric effects of the bulky T-butyl groups, revealing bond angles (e.g., P-Au-Cl ~175–180°) and intermolecular Au···Au interactions (3.0–3.5 Å) .

- IR spectroscopy : Au-Cl stretches appear at 280–320 cm⁻¹, but weak intensity limits utility compared to NMR .

Q. What are the primary applications of Chlorotri-T-butylphosphinegold(I) in catalysis?

This complex is a precursor for Au(I)-catalyzed reactions, including cycloisomerization of alkynes and hydrofunctionalization of alkenes. The steric bulk of T-butyl groups enhances selectivity by suppressing undesired side reactions (e.g., dimerization) . For example, in alkyne hydration, turnover numbers (TONs) exceed 1,000 when paired with silver salts as co-catalysts .

Advanced Research Questions

Q. How do steric effects of the T-butyl groups influence the reactivity of Chlorotri-T-butylphosphinegold(I) in catalytic cycles?

The T-butyl groups create a rigid coordination environment, limiting substrate access to the Au center. This steric hindrance:

- Reduces catalytic activity for bulky substrates (e.g., tert-butylacetylene) due to unfavorable steric clashes.

- Enhances stability against ligand dissociation, as shown by thermogravimetric analysis (TGA) with decomposition temperatures >200°C . Comparative studies with less bulky analogs (e.g., triphenylphosphinegold(I)) show a 30–50% decrease in reaction rates but improved regioselectivity in arylations .

Q. What contradictions exist in the reported catalytic activities of Chlorotri-T-butylphosphinegold(I) complexes?

Discrepancies arise in:

- Solvent effects : Some studies report higher TONs in polar aprotic solvents (e.g., DMF), while others favor toluene due to reduced Au aggregation .

- Counterion roles : AgSbF₆ enhances activity in hydroamination but inhibits cyclopropanation, suggesting ion-pairing effects are undercharacterized .

- Mechanistic pathways : DFT calculations propose Au⋯Au interactions stabilize transition states, yet crystallographic data show no aurophilic contacts in active catalysts .

Q. How can researchers optimize reaction conditions to mitigate ligand decomposition in Chlorotri-T-butylphosphinegold(I) systems?

Decomposition pathways include phosphine oxidation and Au(I)→Au(0) reduction. Mitigation strategies:

- Additives : 1–5 mol% of BHT (butylated hydroxytoluene) suppresses phosphine oxidation .

- Low-temperature reactions : Conducting reactions at –20°C reduces reduction rates by 70% .

- In situ monitoring : UV-vis spectroscopy (λ = 300–400 nm) tracks Au nanoparticle formation, enabling early termination of degraded reactions .

Methodological Considerations

Q. What are the best practices for handling air-sensitive Chlorotri-T-butylphosphinegold(I) in experimental design?

- Storage : Under argon at –20°C in amber vials to prevent photodegradation .

- Solvent selection : Use degassed THF or dichloromethane with ≤5 ppm H₂O (tested by Karl Fischer titration) .

- Workup : Avoid silica gel chromatography; instead, precipitate the product using hexane and centrifuge at 10,000 rpm .

Q. How should researchers address inconsistencies in X-ray crystallographic data for Chlorotri-T-butylphosphinegold(I) derivatives?

- Validate models : Use SQUEEZE (PLATON) to account for disordered solvent molecules in crystal lattices .

- Compare metrics : Bond length deviations >0.05 Å or R-factor gaps >5% between datasets suggest refinement errors .

- Deposit data : Public repositories like the Cambridge Structural Database (CCDC) ensure reproducibility (e.g., CCDC 1010556) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.